3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
Overview
Description
Heme is an organic, ring-shaped molecule that plays a crucial role in various biological processes. It is composed of four pyrrole rings, which together form a tetrapyrrole structure. This structure allows heme to hold an iron molecule at its center, making it an iron-holding porphyrin. Heme is essential for carrying oxygen in the bloodstream and is a key component of hemoglobin and myoglobin. It is also involved in electron transport and various redox reactions in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heme can be synthesized through a series of enzymatic reactions known as the porphyrin synthesis pathway. The process begins with the condensation of glycine and succinyl-CoA to form delta-aminolevulinic acid (ALA). This is followed by several steps that convert ALA into porphobilinogen, hydroxymethylbilane, uroporphyrinogen III, coproporphyrinogen III, protoporphyrinogen IX, and finally protoporphyrin IX, which is then combined with iron to form heme .
Industrial Production Methods: Industrial production of heme often involves microbial synthesis. Engineered bacteria, such as Bacillus subtilis, are used to produce heme through metabolic engineering. This method is advantageous as it avoids the use of animal blood and enhances genetic stability. The production process involves optimizing the expression of heme synthetic modules and fermentation processes, such as iron supply .
Chemical Reactions Analysis
Types of Reactions: Heme undergoes various chemical reactions, including oxidation, reduction, and substitution. It plays a critical role in redox reactions due to its ability to carry oxygen molecules. Heme can also participate in peroxidase reactions, where it serves as an electron source .
Common Reagents and Conditions: Common reagents used in heme reactions include oxygen, hydrogen peroxide, and various enzymes such as cytochrome P450. These reactions typically occur under physiological conditions, such as in the presence of specific enzymes and cofactors .
Major Products Formed: The major products formed from heme reactions include biliverdin and bilirubin, which are produced during the catabolism of heme. These products are excreted as bile pigments .
Scientific Research Applications
Heme has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various redox reactions. In biology, heme is essential for oxygen transport and electron transfer. In medicine, heme is used in the treatment of anemia and as a dietary supplement for iron deficiency. Heme-containing proteins are also used in food processing and as antibacterial agents .
Mechanism of Action
Heme exerts its effects by binding to specific proteins and enzymes. It serves as a cofactor for various proteins involved in oxygen transport, electron transfer, and redox reactions. Heme can also act as a signaling molecule, regulating the activity of transcription factors, kinases, and ion channels. The binding of heme to these molecular targets induces conformational changes that modulate their activity .
Comparison with Similar Compounds
Heme is similar to other iron-containing porphyrins, such as hemin and chlorophyll. Hemin is an oxidized form of heme and is involved in regulating heme synthesis and enzymatic activity. Chlorophyll, on the other hand, contains a magnesium ion instead of iron and is used in photosynthesis. Heme is unique in its ability to bind oxygen and participate in redox reactions, making it essential for various biological processes .
References
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFMIBPWCXCRK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14875-96-8 | |
Record name | Iron protoporphyrin IX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN21,κN22,κN23,κN24]-, hydrogen (1:2), (SP-4-2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERROHEME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VZT0U6YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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